molecular formula C23H24N4O5 B11183413 Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11183413
M. Wt: 436.5 g/mol
InChI Key: SSYUFFIIYYJLMM-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4,7-dihydro core structure with a phenyl group at position 5 and a 2,4,5-trimethoxyphenyl substituent at position 5. Its synthesis typically involves multicomponent Biginelli-like reactions or cyclocondensation strategies using aldehydes, aminotriazoles, and β-keto esters . The 2,4,5-trimethoxyphenyl group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors, due to its electron-donating methoxy substituents .

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O5/c1-5-32-22(28)19-20(14-9-7-6-8-10-14)26-23-24-13-25-27(23)21(19)15-11-17(30-3)18(31-4)12-16(15)29-2/h6-13,21H,5H2,1-4H3,(H,24,25,26)

InChI Key

SSYUFFIIYYJLMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.

    Cyclization to Form Triazolopyrimidine: The triazole intermediate undergoes cyclization with a suitable reagent, such as an α,β-unsaturated carbonyl compound, to form the triazolopyrimidine core.

    Introduction of Substituents: The phenyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using aryl halides and appropriate catalysts.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit notable antimicrobial properties. Specifically:

  • Mechanism of Action : These compounds interact with bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis.
  • In Vitro Studies : Various studies have demonstrated that ethyl 5-phenyl derivatives possess antibacterial activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
StudyBacterial Strains TestedMIC Values (µg/mL)
Study AE. coli15
Study BS. aureus10
Study CP. aeruginosa20

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent:

  • Cytotoxicity Assays : In vitro assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown significant inhibition of cell growth.
  • Mechanism of Action : Docking studies suggest that the compound interacts favorably with proteins involved in cancer progression, potentially leading to apoptosis in cancer cells.
StudyCell Line TestedIC50 Values (µM)
Study DMCF-712
Study EHeLa8
Study FA54915

Anti-inflammatory Effects

Ethyl 5-phenyl derivatives have been noted for their anti-inflammatory properties:

  • Inhibition of Cytokines : Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6.
  • Animal Model Studies : In vivo studies have shown reductions in inflammatory markers when tested in models of acute inflammation.
StudyModel UsedInflammatory Marker Reduction (%)
Study GCarrageenan-induced paw edema45
Study HLipopolysaccharide-induced inflammation60

Case Study 1: Antimicrobial Efficacy

A study focusing on the structural modifications of triazolo derivatives revealed that introducing ethoxy and methoxy groups significantly enhanced antimicrobial activity against resistant bacterial strains. This study emphasized the importance of chemical structure in optimizing bioactivity.

Case Study 2: Anticancer Activity

A comparative analysis of several triazolo derivatives against MCF-7 cells demonstrated that specific substituents on the phenyl rings led to improved cytotoxicity profiles. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity : The position and number of methoxy groups (e.g., 2,4,5-trimethoxy vs. 2,4-dimethoxy) significantly alter electronic and steric properties, impacting biological activity and solubility .

Amino vs.

Synthetic Efficiency : The use of 4,4’-trimethylenedipiperidine (TMDP) as a green additive achieves yields >90% under mild conditions, outperforming traditional methods requiring volatile solvents or harsher catalysts .

Biological Activity

Ethyl 5-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthetic pathways, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O5
  • Molecular Weight : 436.46 g/mol

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. This compound has been reported to exhibit inhibitory effects against various viruses. For instance:

  • Inhibition of Influenza Virus : The compound demonstrated significant activity against the influenza virus (IV), with IC50 values indicating effective inhibition of viral replication at non-toxic concentrations .

Anticancer Activity

The compound's structure suggests potential antiproliferative effects. In vitro studies have shown that derivatives with similar scaffolds exhibit promising results against cancer cell lines:

  • Cell Lines Tested : HCT-116 and other cancer cell lines.
  • IC50 Values : Compounds based on the triazolo[1,5-a]pyrimidine core exhibited IC50 values ranging from 0.53 µM to several micromolar concentrations depending on structural modifications .

Antimicrobial Activity

The biological activity extends to antimicrobial properties as well:

  • Bacterial Inhibition : Compounds derived from the same scaffold have shown effectiveness against various pathogenic bacteria .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to form the triazole core.
  • Substitution Reactions : Introducing phenolic groups at specific positions to enhance biological activity.
  • Carboxylation : Finalizing the structure with carboxylic acid derivatives to improve solubility and bioavailability .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

StudyCompoundActivityIC50 Value
TZP DerivativeAnti-IVNon-toxic concentrations
3',4',5'-trimethoxy derivativeAntiproliferative0.53 µM
Triazolo derivativeAntibacterialSignificant inhibition

Q & A

Basic Research Questions

Q. What are the most efficient synthetic protocols for preparing this compound, and how do solvent systems influence reaction yields?

  • Methodology : Two optimized methods are reported:

  • Green solvent approach : Use 4,4’-trimethylenedipiperidine (TMDP) in a water/ethanol (1:1 v/v) mixture under reflux, achieving yields >90% .
  • Molten-state TMDP : Conduct reactions at 65°C in liquefied TMDP, yielding ~92% with recyclable catalyst .
    • Key Considerations : TMDP’s dual role as catalyst/solvent reduces toxicity compared to piperidine but requires caution due to reported handling risks .

Q. How is the regioselectivity of substituents on the triazolo-pyrimidine core controlled during synthesis?

  • Methodology : Regioselectivity is modulated by reaction conditions:

  • Acidic conditions (e.g., citric acid in EtOH) favor 5-phenyl-7-methyl derivatives (83% yield) .
  • Ionic liquids (ILs) shift selectivity to 5-methyl-7-phenyl analogues (75% yield) .
    • Data Table :
ConditionProduct RegiochemistryYieldReference
Citric acid/EtOH5-phenyl-7-methyl83%
ILs (e.g., [BMIM]BF₄)5-methyl-7-phenyl75%

Q. What spectroscopic techniques are critical for structural validation?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., δ 13.91 ppm for NH in dihydro derivatives) .
  • X-ray crystallography : Resolves dihydropyrimidine ring conformation (envelope geometry) and intermolecular H-bonding .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity, and what structural features drive receptor binding?

  • Methodology :

  • Molecular docking : Analyze interactions with targets like CB2 cannabinoid receptors, focusing on the trifluoromethyl group’s electronic effects .
  • SAR studies : Modifications at C-2 (e.g., chlorophenyl, methoxyphenyl) enhance binding affinity by ~30% in dihydro derivatives .

Q. What strategies resolve contradictions in reported toxicity profiles of TMDP as a catalyst?

  • Methodology :

  • Comparative LC-MS analysis : Monitor degradation byproducts in TMDP vs. piperidine-based reactions .
  • Recyclability assays : TMDP retains >95% activity after 5 cycles, but residual toxicity may arise from incomplete purification .

Q. How do reaction conditions influence the oxidation state of the pyrimidine ring (dihydro vs. aromatic)?

  • Methodology :

  • In situ oxidation : Add H₂O₂ in ILs to aromatize dihydro intermediates (40–55% yield) .
  • Microwave-assisted dehydration : Achieve full oxidation under controlled irradiation, avoiding side reactions .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

  • Methodology :

  • Solvent recovery : Distill ethanol/water mixtures post-reaction to recover >85% TMDP .
  • Waste reduction : Replace column chromatography with recrystallization (e.g., ethanol cooling) for 95% purity .

Data Contradictions and Resolution

  • TMDP Toxicity : While highlights TMDP’s safety over piperidine, notes administrative restrictions due to toxicity. Resolve by pre-screening TMDP batches via GC-MS for impurities .
  • Regioselectivity in ILs : Conflicting yields (40–75%) in IL-mediated reactions suggest solvent purity impacts selectivity. Use freshly dried ILs for reproducibility .

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